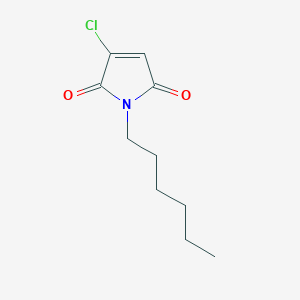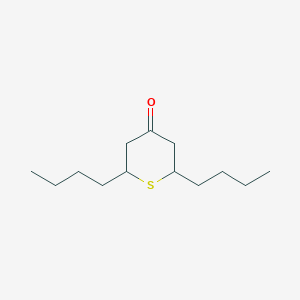
2,6-Dibutylthian-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibutylthian-4-one is an organic compound belonging to the thian-4-one family It is characterized by the presence of two butyl groups attached to the second and sixth positions of the thian-4-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibutylthian-4-one typically involves the alkylation of thian-4-one with butyl halides. One common method is the reaction of thian-4-one with butyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibutylthian-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thian-4-ol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thian-4-ol derivatives
Substitution: Various substituted thian-4-one derivatives depending on the nucleophile used
Scientific Research Applications
2,6-Dibutylthian-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dibutylthian-4-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Diphenylthian-4-one
- 2,6-Dimethylthian-4-one
- 2,6-Diethylthian-4-one
Uniqueness
2,6-Dibutylthian-4-one is unique due to the presence of butyl groups, which impart distinct steric and electronic properties compared to other similar compounds. These differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
92977-88-3 |
|---|---|
Molecular Formula |
C13H24OS |
Molecular Weight |
228.40 g/mol |
IUPAC Name |
2,6-dibutylthian-4-one |
InChI |
InChI=1S/C13H24OS/c1-3-5-7-12-9-11(14)10-13(15-12)8-6-4-2/h12-13H,3-10H2,1-2H3 |
InChI Key |
FDBRVBQMHAWZLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(=O)CC(S1)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


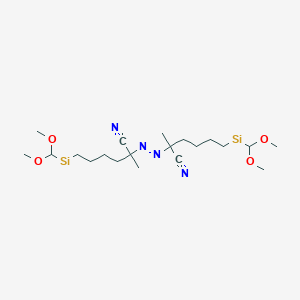
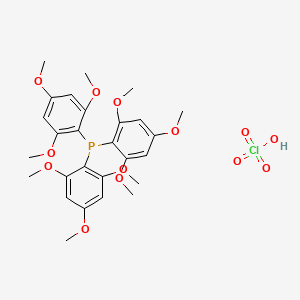

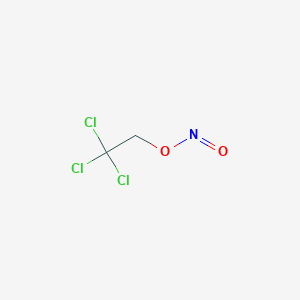
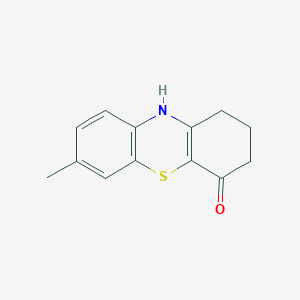
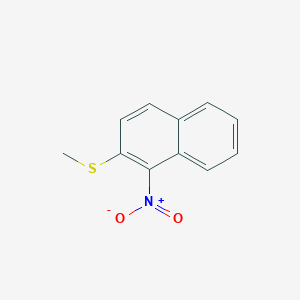
![2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14366104.png)
![N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14366112.png)

![N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide](/img/structure/B14366124.png)
![2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14366130.png)
![2-[(2-Methylphenoxy)acetyl]benzamide](/img/structure/B14366141.png)

